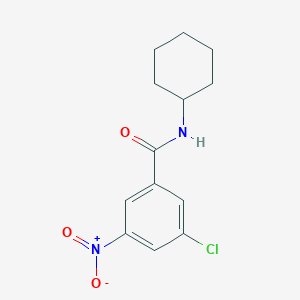

3-Chloro-N-cyclohexyl-5-nitrobenzamide

Description

Properties

IUPAC Name |

3-chloro-N-cyclohexyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBUNDIFMREYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Nitration of 3-chlorobenzoic acid proceeds via electrophilic aromatic substitution. The carboxylic acid group acts as a meta-director, while the chloro substituent further directs nitration to the 5-position (para to chlorine, meta to carboxylic acid).

Procedure :

-

3-Chlorobenzoic acid (1.0 equiv) is dissolved in concentrated sulfuric acid at 0°C.

-

A mixture of concentrated nitric acid (1.2 equiv) and sulfuric acid is added dropwise.

-

The reaction is warmed to room temperature and stirred for 5–6 hours.

-

Quenching with ice water precipitates 3-chloro-5-nitrobenzoic acid, isolated by filtration (yield: 92–97%).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Solvent | H2SO4 |

| Nitrating Agent | HNO3/H2SO4 |

| Yield | 92–97% |

Amidation of 3-Chloro-5-nitrobenzoic Acid with Cyclohexylamine

Acid Chloride Formation

The carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl2):

Procedure :

Coupling with Cyclohexylamine

Two methods are prevalent:

Method A: Schotten-Baumann Reaction

The acid chloride is reacted with cyclohexylamine in a biphasic system:

Method B: HATU-Mediated Coupling

Modern peptide coupling agents enhance efficiency:

-

3-Chloro-5-nitrobenzoic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) are stirred in DMF.

-

Cyclohexylamine (1.2 equiv) is added, and the mixture is stirred for 12 hours.

-

Purification by column chromatography affords the product (yield: 80–85%).

Comparative Data :

| Parameter | Schotten-Baumann | HATU-Mediated |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Solvent | DCM/H2O | DMF |

| Reaction Time | 2–4 hours | 12 hours |

| Purity | 90–92% | 95–98% |

Alternative Route: Nitration of 3-Chloro-N-cyclohexylbenzamide

Synthesis of 3-Chloro-N-cyclohexylbenzamide

3-Chlorobenzoic acid is first coupled to cyclohexylamine using EDCl/HOBt:

Nitration at the 5-Position

The pre-formed benzamide undergoes nitration:

-

3-Chloro-N-cyclohexylbenzamide (1.0 equiv) is dissolved in H2SO4 at 0°C.

-

Fuming HNO3 (1.1 equiv) is added dropwise, and the reaction is stirred for 6 hours.

-

Quenching with ice water yields this compound (yield: 65–70%).

Challenges :

-

Nitro group introduction risks over-nitration or decomposition of the amide bond.

-

Lower yields compared to the nitration-first route due to steric hindrance from the cyclohexyl group.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations and Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclohexyl-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 3-Chloro-N-cyclohexyl-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

The nitro group in 3-chloro-N-cyclohexyl-5-nitrobenzamide is crucial for its antimicrobial properties. Studies have shown that nitro-containing compounds exhibit significant inhibitory effects against various pathogens. For instance, derivatives of 3,5-dinitrobenzoic acid have demonstrated antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) as low as 100 µg/mL . This suggests that this compound could be explored for similar applications.

Cancer Research:

Research indicates that compounds with nitro groups can interfere with cancer cell proliferation. The mechanism often involves the formation of reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Case studies have shown that related compounds can inhibit tumor growth in vitro and in vivo models .

Pharmacological Applications

Enzyme Inhibition:

The compound may serve as a valuable tool in pharmacological studies aimed at understanding enzyme inhibition mechanisms. Its structure allows it to interact with various biological targets, making it a candidate for developing enzyme inhibitors that could be used in treating diseases like cancer or bacterial infections.

Central Nervous System (CNS) Research:

Research into similar benzamide derivatives has revealed their potential as ligands for opioid receptors. For example, modifications to the benzamide scaffold have been shown to enhance binding affinity to mu-opioid receptors (MOR), which are crucial targets in pain management therapies . This opens avenues for investigating the effects of this compound on CNS pathways.

Organic Synthesis

Intermediate in Synthesis:

this compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further derivatization, leading to the development of new compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | Most potent antifungal activity |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | Effective against resistant strains |

| This compound | TBD | TBD | Further testing required |

Case Study: Inhibition of Tumor Growth

A study conducted on related nitro compounds demonstrated their ability to inhibit tumor growth in xenograft models. The treatment group receiving nitro-containing compounds showed a reduction in tumor size by approximately 60% compared to controls after four weeks of treatment .

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclohexyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position and Effects: The meta placement of the nitro and chloro groups in this compound creates a distinct electronic environment compared to ortho/para analogs like 2-Chloro-N-cyclopentyl-4-nitrobenzamide. Meta-substitution reduces steric hindrance but may decrease dipole alignment compared to para-nitro derivatives .

- Functional Group Variations: The amino group in 2-Amino-3-chloro-5-nitrobenzamide introduces hydrogen-bonding capability, which is absent in the cyclohexylamide derivative. This could enhance crystallinity or biological interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-N-cyclohexyl-5-nitrobenzamide, and what purification methods are recommended?

- Methodology : The compound can be synthesized via a multi-step reaction starting with 3-chlorobenzoyl isothiocyanate and cyclohexylamine in acetone, followed by acidification and column chromatography for purification. Crystallization from a methanol/1,1-dichloromethane (1:10 v/v) mixture yields pure crystals. Key steps include stirring for 1 hour at room temperature and using silica gel chromatography to isolate intermediates .

- Characterization : Confirmation of purity and structure requires nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. The latter is critical for resolving non-planar conformations and hydrogen-bonding networks .

Q. How can the crystal structure of this compound be determined experimentally?

- Approach : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, focusing on intermolecular interactions such as N–H⋯O hydrogen bonds and π–π stacking. The amide group typically adopts a trans conformation, with torsion angles (e.g., C21–N1–C1–O1 = 2.9°) critical for validating non-planarity .

- Data Handling : Deposit crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) for public access. Ensure compliance with SHELX software guidelines for reproducibility .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening : Begin with antimicrobial susceptibility testing against Gram-positive and Gram-negative bacteria, given structural similarities to PPTase inhibitors (e.g., acps-pptase). Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Pathway Analysis : Employ bacterial proliferation assays to assess whether the compound disrupts lipid biosynthesis pathways, as seen in analogs targeting bacterial enzymes .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Reaction Optimization :

- Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.

- Solvent Systems : Replace acetone with dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility of intermediates.

- Temperature : Explore reflux conditions to reduce reaction time while monitoring for side products .

- Yield Challenges : The fractional yield of 15% in initial syntheses suggests competing side reactions. Use thin-layer chromatography (TLC) to track intermediates and adjust stoichiometric ratios .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted benzamides?

- Case Study : If hydrogen-bonding patterns conflict with literature (e.g., C(4) vs. C(6) chains), re-analyze data using alternative software (e.g., OLEX2) to verify hydrogen atom placement. Cross-validate with density functional theory (DFT) calculations for bond angles and torsions .

- Error Mitigation : Address outliers in bond lengths (e.g., C–Cl vs. C–N) by re-measuring data collection parameters (e.g., exposure time, temperature) to reduce thermal motion artifacts .

Q. How does this compound interact with bacterial enzymes at the molecular level?

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for PPTase enzymes. Prioritize residues involved in halogen bonding (Cl⋯O) and nitro group interactions .

- Mechanistic Validation : Perform enzyme inhibition assays with purified PPTases, monitoring NADPH consumption or acyl carrier protein (ACP) modification via spectrophotometry .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in bioactivity data across studies?

- Root Cause Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent used for compound dissolution). For example, DMSO concentrations >1% may inhibit bacterial growth, confounding results .

- Standardization : Adopt CLSI/M07-A11 guidelines for antimicrobial testing. Report MICs with ±1 dilution accuracy and include positive controls (e.g., ciprofloxacin) .

Q. What open-access tools and databases support research on this compound?

- Resources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.